

Comparative Guide to H-Ala-Ala-Tyr-OH TFA for Researchers

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For Immediate Release

This guide provides a comprehensive comparison of **H-Ala-Ala-Tyr-OH TFA** (trifluoroacetate), a tripeptide of interest in various research applications. It is intended for researchers, scientists, and drug development professionals seeking to evaluate this product against potential alternatives, supported by experimental data and detailed protocols.

Product Specifications: A Comparative Analysis

A critical aspect of selecting a synthetic peptide is a thorough evaluation of its purity and physical characteristics as detailed in the Certificate of Analysis (CoA). Below is a summary of specifications for **H-Ala-Ala-Tyr-OH TFA** from a leading supplier. At present, publicly available, complete Certificates of Analysis from multiple suppliers for direct, side-by-side comparison are limited. Researchers are encouraged to request lot-specific CoAs from their chosen vendors.



Specification	Supplier A (MOLNOVA)	Supplier B	Supplier C
Product Name	H-Ala-Ala-Tyr-OH (TFA)	Data Not Available	Data Not Available
Molecular Formula	C17H22F3N3O7[1]	Data Not Available	Data Not Available
Formula Weight	437.37 g/mol [1]	Data Not Available	Data Not Available
Appearance	Data Not Available	Data Not Available	Data Not Available
Purity (by HPLC)	>98%[1]	Data Not Available	Data Not Available
NMR Spectrum	Consistent with Structure[1]	Data Not Available	Data Not Available
Storage	-20°C[1]	Data Not Available	Data Not Available
Stability	≥ 2 years at -20°C[1]	Data Not Available	Data Not Available

Performance Data and Experimental Protocols

The utility of **H-Ala-Ala-Tyr-OH TFA** is demonstrated through its application in biochemical assays. While specific experimental data for this exact peptide is not widely published, its structural similarity to other tripeptides, such as H-Gly-Ala-Tyr-OH, suggests its potential use as a substrate in enzyme kinetics studies.

Experimental Protocol: Enzyme Substrate Assay (Hypothetical)

This protocol is adapted from established methods for similar peptide substrates and can be used to assess the performance of **H-Ala-Ala-Tyr-OH TFA** as a substrate for proteases like Carboxypeptidase A.

Objective: To determine the kinetic parameters (Km and Vmax) of a protease using **H-Ala-Ala-Tyr-OH TFA** as a substrate.

Materials:



H-Ala-Ala-Tyr-OH TFA

- Protease of interest (e.g., Carboxypeptidase A)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Stop Solution (e.g., 10% Trifluoroacetic Acid)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Substrate Preparation: Prepare a stock solution of **H-Ala-Ala-Tyr-OH TFA** in the assay buffer. A series of dilutions should be made to achieve a range of substrate concentrations.
- Enzyme Reaction: In a temperature-controlled microplate, add the assay buffer and the H-Ala-Ala-Tyr-OH TFA solution. Initiate the reaction by adding the protease.
- Reaction Quenching: At specific time points, stop the reaction by adding the stop solution.
- HPLC Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate the substrate from the product (hydrolyzed peptide). The peak areas corresponding to the substrate and product are integrated.
- Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Alternatives and Comparative Performance

Direct functional alternatives to **H-Ala-Ala-Tyr-OH TFA** are application-specific. However, researchers can consider other tripeptides with similar or varied amino acid sequences for their studies. The choice of an alternative will depend on the specific requirements of the experiment, such as enzyme specificity, desired cleavage site, or the biophysical properties of the peptide.

For example, peptides containing Phenylalanine (Phe) in place of Tyrosine (Tyr), such as H-Ala-Ala-Phe-OH, could be considered where the hydroxyl group of Tyrosine is not critical for

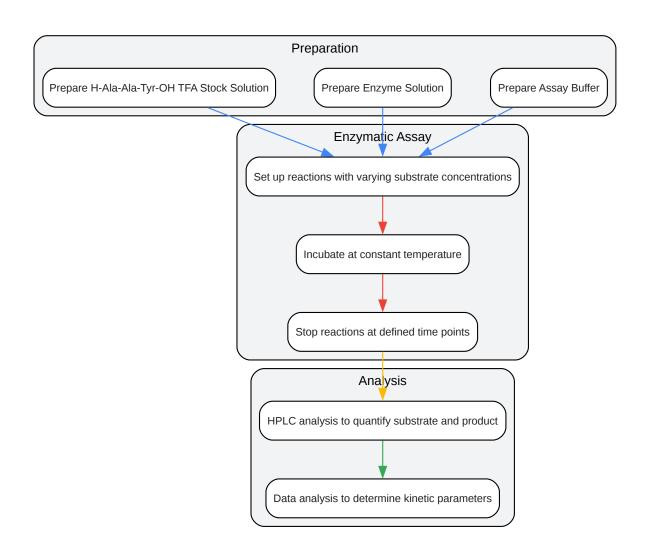


the interaction being studied. Conversely, if the aromatic and hydroxyl functionalities are key, other tyrosine-containing peptides would be more suitable.

Visualizing Experimental Workflow

To facilitate a clear understanding of the experimental process, the following diagram illustrates a typical workflow for evaluating a peptide substrate in an enzyme kinetics assay.





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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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